N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide is a compound that features a benzofuran ring, which is a fused heterocyclic structure containing both benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide typically involves the formation of the benzofuran ring followed by the attachment of the phenyl and hydroxybenzamide groups. One common method includes the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another approach involves the use of microwave-assisted synthesis to obtain benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes. For example, palladium-catalyzed cross-coupling reactions under ambient conditions have been used to synthesize various benzofurans . These methods are advantageous due to their efficiency and the ability to recycle catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts can be employed for reduction.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical for introducing substituents on the benzene ring.
Major Products
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antiviral properties
Industry: Benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit the serine-threonine kinase (AKT) signaling pathway, leading to the inhibition of cancer cell replication . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide
- 4-(Benzofuran-2-yl)-N-phenylthiazol-2-amine
- Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives
Uniqueness
N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxybenzamide group enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.
Properties
Molecular Formula |
C21H15NO3 |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H15NO3/c23-18-7-3-2-6-17(18)21(24)22-16-11-9-14(10-12-16)20-13-15-5-1-4-8-19(15)25-20/h1-13,23H,(H,22,24) |
InChI Key |
FUJBEQICRMPWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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